molecular formula C21H20O4 B3103467 Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate CAS No. 144003-49-6

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate

Cat. No.: B3103467
CAS No.: 144003-49-6
M. Wt: 336.4 g/mol
InChI Key: RPPVDQKYAZQTQN-UHFFFAOYSA-N
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Description

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate is an organic compound that belongs to the class of naphthoate esters This compound is characterized by the presence of a naphthalene ring system substituted with a benzyloxy group, a hydroxyethyl group, and a methyl ester group

Scientific Research Applications

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising properties for use in fields like medicine or materials science, future research could focus on optimizing its synthesis, studying its properties in more detail, and exploring its potential uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Naphthalene Derivative Preparation: The starting material, a naphthalene derivative, is first functionalized to introduce the benzyloxy group. This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the naphthalene ring is replaced by a benzyloxy group.

    Hydroxyethyl Group Introduction: The hydroxyethyl group is introduced via a Friedel-Crafts alkylation reaction. This involves the reaction of the benzyloxy-naphthalene derivative with ethylene oxide in the presence of a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 8-(Benzyloxy)-4-(2-carboxyethyl)-2-naphthoic acid.

    Reduction: 8-(Benzyloxy)-4-(2-hydroxyethyl)-2-naphthol.

    Substitution: Various substituted naphthoate derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-(benzyloxy)-2-naphthoate: Lacks the hydroxyethyl group, which may affect its reactivity and biological activity.

    Methyl 4-(2-hydroxyethyl)-2-naphthoate: Lacks the benzyloxy group, which may influence its interactions with biomolecules.

    Methyl 8-(benzyloxy)-4-(2-methoxyethyl)-2-naphthoate: Contains a methoxyethyl group instead of a hydroxyethyl group, potentially altering its chemical properties.

Uniqueness

Methyl 8-(benzyloxy)-4-(2-hydroxyethyl)-2-naphthoate is unique due to the presence of both benzyloxy and hydroxyethyl groups on the naphthalene ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 4-(2-hydroxyethyl)-8-phenylmethoxynaphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-24-21(23)17-12-16(10-11-22)18-8-5-9-20(19(18)13-17)25-14-15-6-3-2-4-7-15/h2-9,12-13,22H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPVDQKYAZQTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C=CC=C(C2=C1)OCC3=CC=CC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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